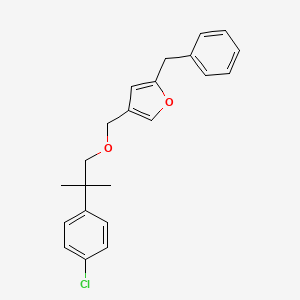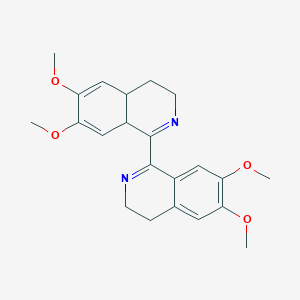![molecular formula C15H16N4S B12917769 9-Benzyl-6-[2-(methylsulfanyl)ethyl]-9H-purine CAS No. 920503-50-0](/img/structure/B12917769.png)
9-Benzyl-6-[2-(methylsulfanyl)ethyl]-9H-purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Benzyl-6-(2-(methylthio)ethyl)-9H-purine is a purine derivative known for its unique structural features and potential applications in various scientific fields. Purine derivatives are widely studied due to their biological significance and potential therapeutic applications. This compound, with its benzyl and methylthioethyl substituents, offers interesting chemical properties that make it a subject of research in medicinal chemistry and other scientific disciplines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-Benzyl-6-(2-(methylthio)ethyl)-9H-purine typically involves multi-step organic reactions. One common method includes the alkylation of a purine core with benzyl and methylthioethyl groups. The process often starts with the preparation of a suitable purine precursor, followed by selective alkylation reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 9-Benzyl-6-(2-(methylthio)ethyl)-9H-purine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the purine ring or the substituents.
Substitution: Nucleophilic substitution reactions can occur at the purine ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, bases like potassium carbonate.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced purine derivatives.
Substitution: Various alkylated purine derivatives.
Applications De Recherche Scientifique
9-Benzyl-6-(2-(methylthio)ethyl)-9H-purine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 9-Benzyl-6-(2-(methylthio)ethyl)-9H-purine involves its interaction with specific molecular targets. The benzyl and methylthioethyl groups can enhance its binding affinity to certain enzymes or receptors. This compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
6-Benzyl-2-chloropurine: Similar structure but with a chlorine atom instead of the methylthioethyl group.
2,6-Dibenzylpurine: Contains two benzyl groups instead of one benzyl and one methylthioethyl group.
Uniqueness: 9-Benzyl-6-(2-(methylthio)ethyl)-9H-purine is unique due to the presence of both benzyl and methylthioethyl groups, which confer distinct chemical and biological properties. These substituents can influence its reactivity and interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Propriétés
Numéro CAS |
920503-50-0 |
|---|---|
Formule moléculaire |
C15H16N4S |
Poids moléculaire |
284.4 g/mol |
Nom IUPAC |
9-benzyl-6-(2-methylsulfanylethyl)purine |
InChI |
InChI=1S/C15H16N4S/c1-20-8-7-13-14-15(17-10-16-13)19(11-18-14)9-12-5-3-2-4-6-12/h2-6,10-11H,7-9H2,1H3 |
Clé InChI |
SYRIRQBPASFDBD-UHFFFAOYSA-N |
SMILES canonique |
CSCCC1=C2C(=NC=N1)N(C=N2)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-methoxymethyl-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one](/img/structure/B12917701.png)
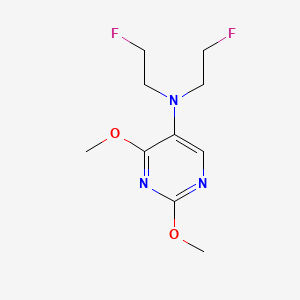
![Ethanol, 2-[[2-amino-5-(phenylethynyl)-4-pyrimidinyl]amino]-](/img/structure/B12917707.png)
![3-Methyl-6-(3-nitrophenyl)imidazo[1,2-d][1,2,4]thiadiazole](/img/structure/B12917715.png)
![2-(4-Methoxyphenyl)-1-phenylimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B12917721.png)
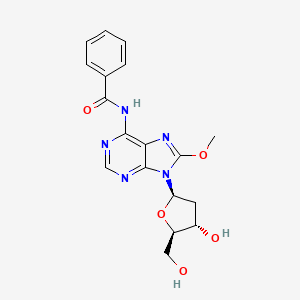
![3-(4-Phenoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12917731.png)
![N-(4-Methoxyphenyl)-2-[2-(4-methoxyphenyl)vinyl]-4-quinazolinamine](/img/structure/B12917735.png)
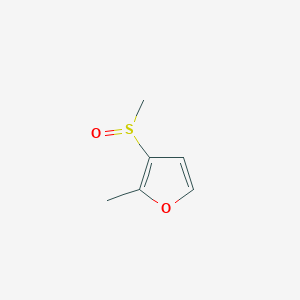
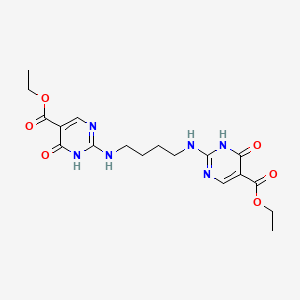
![5-Amino-3-benzyl-2,3-dihydro-7h-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B12917748.png)
